molecular formula C12H7BrO4 B11798785 5-(3-Bromobenzoyl)furan-2-carboxylic acid

5-(3-Bromobenzoyl)furan-2-carboxylic acid

Cat. No.: B11798785
M. Wt: 295.08 g/mol
InChI Key: JKFIQYJOPFOWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromobenzoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₇BrO₄ and a molecular weight of 295.08 g/mol . It is a research chemical used in various scientific studies and applications. The compound consists of a furan ring substituted with a bromobenzoyl group and a carboxylic acid group, making it a versatile molecule for chemical reactions and research.

Preparation Methods

The synthesis of 5-(3-Bromobenzoyl)furan-2-carboxylic acid typically involves the bromination of a furan derivative followed by acylation. One common method includes the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The brominated intermediate is then subjected to acylation with benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Chemical Reactions Analysis

5-(3-Bromobenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Bromobenzoyl)furan-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

5-(3-Bromobenzoyl)furan-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromobenzoyl group and the furan ring, providing a versatile platform for various chemical reactions and research applications.

Properties

Molecular Formula

C12H7BrO4

Molecular Weight

295.08 g/mol

IUPAC Name

5-(3-bromobenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H7BrO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

JKFIQYJOPFOWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.